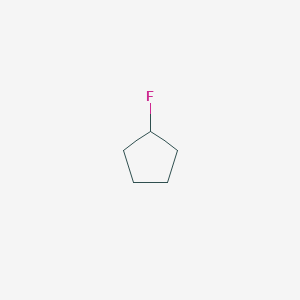

Fluorocyclopentane

Overview

Description

Fluorocyclopentane is a chemical compound with the molecular formula C5H9F . It has an average mass of 88.123 Da and a monoisotopic mass of 88.068825 Da .

Molecular Structure Analysis

Fluorocyclopentane has a simple molecular structure. The InChI string representation of its structure isInChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 . Its canonical SMILES representation is C1CCC(C1)F . Physical And Chemical Properties Analysis

Fluorocyclopentane has a molecular weight of 88.12 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 88.068828449 g/mol .Scientific Research Applications

Synthesis of Five-Membered Ring Fluorides

Fluorocyclopentane is a key component in the synthesis of five-membered ring fluorides . These fluorides are synthesized using dicyclopentadiene (DCPD), hexachlorocyclopentadiene (HCCPD), or octachlorocyclopentene (OCP) as starting materials .

Electronic Cleaning

Fluorocyclopentane is used in electronic cleaning . The unique properties of Fluorocyclopentane make it an effective solvent for cleaning electronic components.

Electronic Etching

Fluorocyclopentane is also used in electronic etching . Its chemical properties allow it to be used in the etching process of electronic components, helping to create precise and intricate designs.

Synthesis of Electronic Fluoride Solutions

Fluorocyclopentane plays a crucial role in the synthesis of electronic fluoride solutions . These solutions are used in various electronic applications.

Catalyst Activation

The development of process catalysts that are highly active and harmless to human health is a key area of research in the synthesis of five-membered ring fluorides, including Fluorocyclopentane .

Development of Electronic Grade Products

The application research of five-membered ring fluorides, including Fluorocyclopentane, focuses on the development of electronic grade products . These products have a wide range of applications in the electronics industry.

Development of Downstream Products

Another area of application research is the development of downstream products of five-membered ring fluorides, including Fluorocyclopentane . These products find uses in various industries, further expanding the applications of Fluorocyclopentane.

Fluorescent Probes

Although not directly mentioned in the search results, Fluorocyclopentane, like other fluorinated compounds, may have potential applications in the development of fluorescent probes . Fluorescent probes are a hot research topic and have applications in various fields such as biology and medicine .

Mechanism of Action

Target of Action

Fluorocyclopentane is a chemical compound with the molecular formula C5H9F Fluorinated compounds are known to interact with various biological targets due to their high reactivity .

Mode of Action

For instance, they can form different types of bonds, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the spatial conformation and distribution of the targets, altering their function .

Biochemical Pathways

For example, fluoride-induced apoptosis has been reviewed, focusing on three pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways .

Pharmacokinetics

The physicochemical properties of fluorocyclopentane, such as its molecular weight of 8813 , could influence its ADME properties.

Result of Action

Fluorinated compounds have been reported to exhibit various biological activities, including anticancer and antimicrobial activities . The mechanism of action disclosed that the cytotoxicity against the cancer cells employed the induction of cell death by apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as solvent polarity, viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer, and excited state reactions can affect the fluorescence emission spectra and quantum yields of a compound .

properties

IUPAC Name |

fluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNFMGKZFOMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163883 | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorocyclopentane | |

CAS RN |

1481-36-3 | |

| Record name | Fluorocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

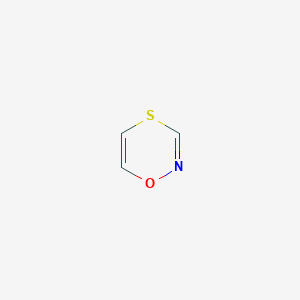

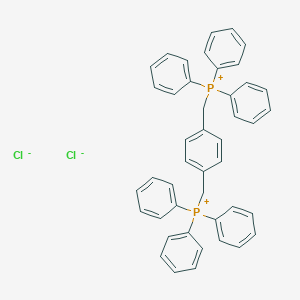

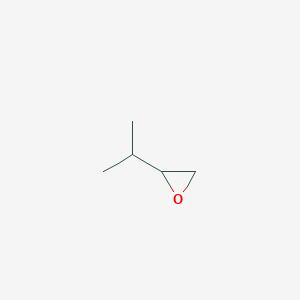

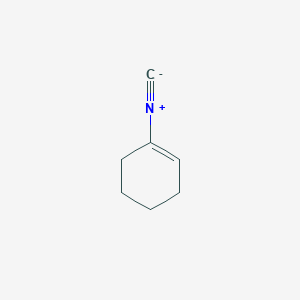

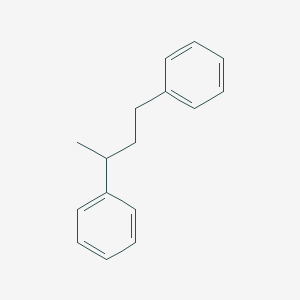

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)